molecular formula C10H12ClNO2 B13579935 4-Amino-3-chloro-5-methylbenzoic acid ethyl ester

4-Amino-3-chloro-5-methylbenzoic acid ethyl ester

Cat. No.: B13579935
M. Wt: 213.66 g/mol
InChI Key: MMJZJYVYOKAMKU-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-methylbenzoic acid ethyl ester is an organic compound with a molecular formula of C10H12ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloro-5-methylbenzoic acid ethyl ester typically involves the esterification of 4-Amino-3-chloro-5-methylbenzoic acid. One common method is to react the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-5-methylbenzoic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 4-Amino-3-hydroxy-5-methylbenzoic acid ethyl ester.

    Oxidation: Formation of 4-Nitro-3-chloro-5-methylbenzoic acid ethyl ester.

    Reduction: Formation of 4-Amino-3-chloro-5-methylbenzyl alcohol.

Scientific Research Applications

4-Amino-3-chloro-5-methylbenzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-methylbenzoic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity and cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-chloro-5-methylbenzoic acid: The parent acid form without the ethyl ester group.

    4-Amino-3-chloro-5-methylbenzyl alcohol: The reduced form of the ester.

    4-Nitro-3-chloro-5-methylbenzoic acid ethyl ester: The oxidized form of the ester.

Uniqueness

4-Amino-3-chloro-5-methylbenzoic acid ethyl ester is unique due to the presence of both an amino group and an ethyl ester group on the benzene ring

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 4-amino-3-chloro-5-methylbenzoate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3,12H2,1-2H3

InChI Key

MMJZJYVYOKAMKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)N)Cl

Origin of Product

United States

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